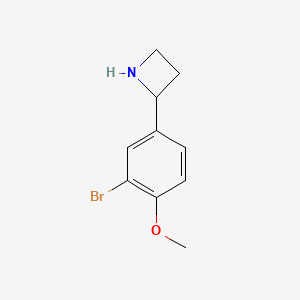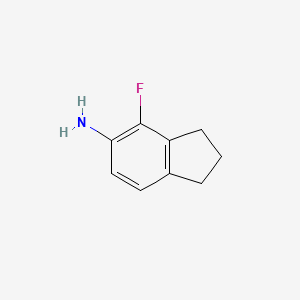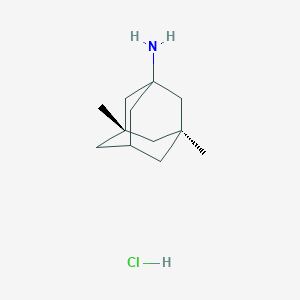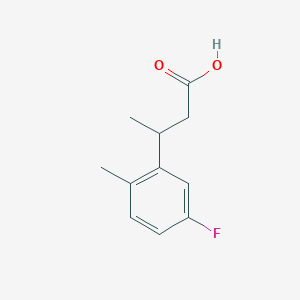
3-(5-Fluoro-2-methylphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Fluoro-2-methylphenyl)butanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a butanoic acid moiety attached to a fluorinated methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methylphenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylbenzene.
Friedel-Crafts Acylation: The benzene derivative undergoes Friedel-Crafts acylation with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrolysis: The resulting product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Fluoro-2-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(5-Fluoro-2-methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(5-Fluoro-2-methylphenyl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Fluoro-2-methylphenyl)propanoic acid
- 3-(4-Fluoro-2-methylphenyl)butanoic acid
- 3-(5-Fluoro-3-methylphenyl)butanoic acid
Uniqueness
3-(5-Fluoro-2-methylphenyl)butanoic acid is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can also enhance the compound’s lipophilicity and electron-withdrawing properties, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C11H13FO2 |
|---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
3-(5-fluoro-2-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-7-3-4-9(12)6-10(7)8(2)5-11(13)14/h3-4,6,8H,5H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
FOQJPQHLIUYHLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)C(C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


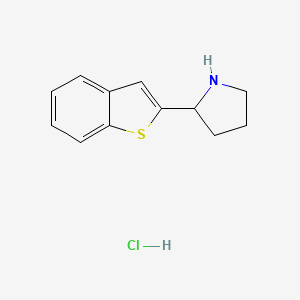
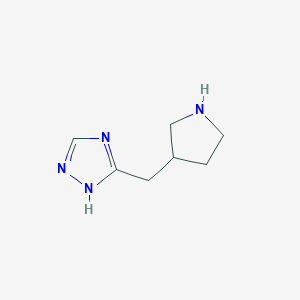
![[2-(Trifluoromethyl)oxolan-3-yl]methanamine](/img/structure/B13586819.png)
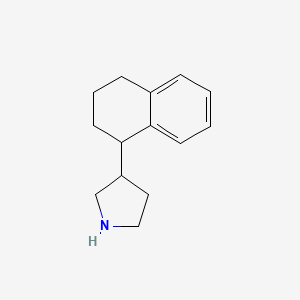
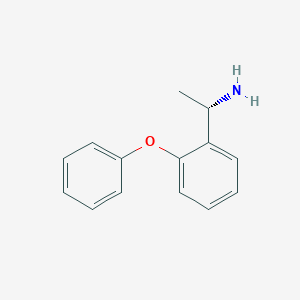
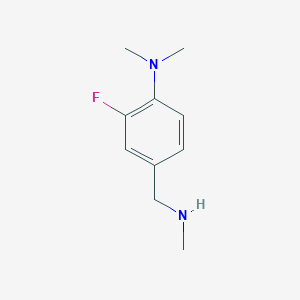
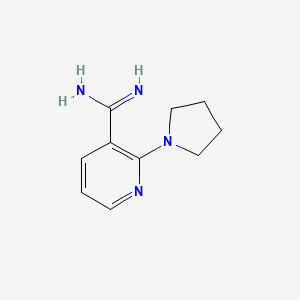
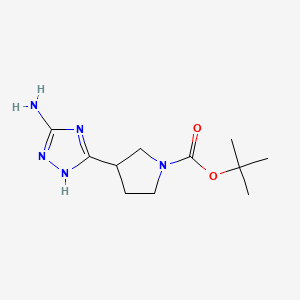
![3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13586850.png)
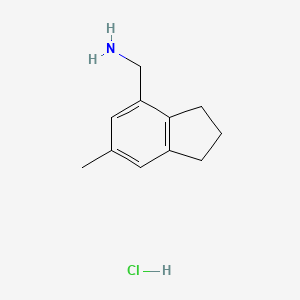
![4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B13586856.png)
